molecular formula C16H10ClIN2O3 B4539807 3-(3-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-2,4-imidazolidinedione

3-(3-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-2,4-imidazolidinedione

Cat. No. B4539807
M. Wt: 440.62 g/mol
InChI Key: JLIFDZOKXYXOKA-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study of 2,4-imidazolidinediones and their derivatives is of significant interest due to their broad spectrum of biological activities. These compounds are known for their potential in various pharmaceutical applications due to their structural versatility and reactivity.

Synthesis Analysis

Synthesis of these compounds typically involves multi-step synthetic protocols that include the formation of the imidazolidinedione core followed by various functionalization reactions to introduce different substituents like chlorophenyl and hydroxy-iodobenzylidene groups. For example, the synthesis of similar compounds has been achieved through direct acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones with 4-methylbenzoyl chloride, confirming their structural integrity via elemental analysis, IR, 1H NMR, and MS spectroscopy (Popov-Pergal et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds reveals the significance of the imidazolidine ring, which adopts various conformations depending on the substituents. For instance, crystal structure analysis often shows the imidazolidine ring's non-planarity and how different substituents affect the overall molecular geometry (Sharma et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving 2,4-imidazolidinediones are diverse, ranging from S-alkylation to Mannich reactions, significantly altering their chemical properties. These reactions facilitate the introduction of various functional groups, expanding the compounds' applicability in different chemical contexts (Khalifa et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystallinity, are crucial for their application in pharmaceutical formulations. Detailed crystallographic studies provide insights into the compounds' solid-state structures, which are essential for understanding their stability and reactivity (Banu et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo further chemical transformations, are vital for the development of pharmaceutical agents. Studies on similar compounds have highlighted the role of substituents in determining these chemical properties and their implications for therapeutic use (Bekircan et al., 2015).

properties

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClIN2O3/c17-10-2-1-3-11(8-10)20-15(22)13(19-16(20)23)7-9-4-5-14(21)12(18)6-9/h1-8,21H,(H,19,23)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIFDZOKXYXOKA-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC(=C(C=C3)O)I)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=CC(=C(C=C3)O)I)/NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-(3-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-2,4-imidazolidinedione
Reactant of Route 2
Reactant of Route 2
3-(3-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-2,4-imidazolidinedione
Reactant of Route 3
Reactant of Route 3
3-(3-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-2,4-imidazolidinedione
Reactant of Route 4
3-(3-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-2,4-imidazolidinedione
Reactant of Route 5
Reactant of Route 5
3-(3-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-2,4-imidazolidinedione
Reactant of Route 6
Reactant of Route 6
3-(3-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-2,4-imidazolidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.